molecular formula C15H12N4 B14309893 4,4'-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) CAS No. 112988-01-9

4,4'-(Propane-1,3-diyl)di(pyridine-2-carbonitrile)

Cat. No.: B14309893
CAS No.: 112988-01-9
M. Wt: 248.28 g/mol
InChI Key: JGEWCHIAEAKPFQ-UHFFFAOYSA-N
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Description

4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) is a chemical compound with the molecular formula C13H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridine rings connected by a propane-1,3-diyl bridge, each bearing a carbonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) typically involves the reaction of 4-cyanopyridine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine ring attacks the carbon atom of the 1,3-dibromopropane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di(4-pyridyl)propane: Similar structure but lacks the carbonitrile groups.

    4-Cyanopyridine: Contains a single pyridine ring with a carbonitrile group.

    4,4’-Trimethylenedipiperidine: Contains piperidine rings instead of pyridine.

Uniqueness

4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) is unique due to the presence of two pyridine rings connected by a propane-1,3-diyl bridge, each bearing a carbonitrile group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

112988-01-9

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

4-[3-(2-cyanopyridin-4-yl)propyl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H12N4/c16-10-14-8-12(4-6-18-14)2-1-3-13-5-7-19-15(9-13)11-17/h4-9H,1-3H2

InChI Key

JGEWCHIAEAKPFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCC2=CC(=NC=C2)C#N)C#N

Origin of Product

United States

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